

An In-Depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

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Compound of Interest

Compound Name: *trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate*

Cat. No.: B2545693

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**, a versatile and increasingly important building block in modern organic and medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, detailed characterization, and applications, with a focus on the underlying scientific principles that guide its use in research and development.

Core Chemical Identity

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a substituted cyclobutane derivative whose unique three-dimensional structure makes it a valuable scaffold in the design of complex molecules.

Nomenclature and Structure

The compound is systematically named methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate according to IUPAC nomenclature, which precisely defines its stereochemical arrangement.^[1] The 'trans' designation, or the more specific '(1r,3r)' descriptor, indicates that the hydroxyl group at position 3 and the methyl carboxylate group at position 1 are on opposite

faces of the cyclobutane ring. This configuration is crucial for its chemical reactivity and biological applications as it minimizes steric hindrance compared to its cis counterpart.[1]

The primary Chemical Abstracts Service (CAS) number for this specific isomer is 1408075-48-8.[2][3][4] It is important to distinguish this from other CAS numbers that may refer to the cis-isomer or a mixture of stereoisomers.[5]

Physicochemical Properties

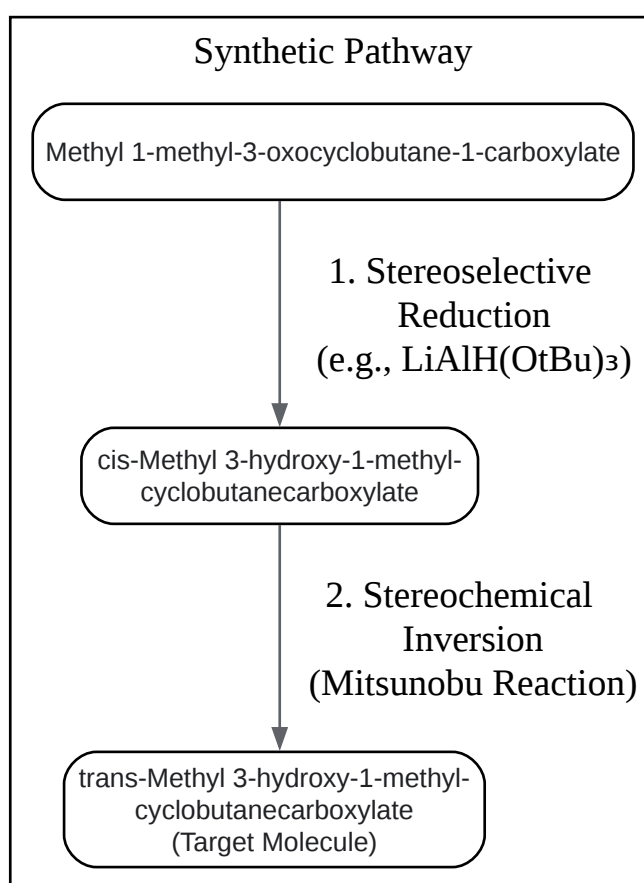
A summary of the key physicochemical properties is presented in Table 1. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

Property	Value	Source
CAS Number	1408075-48-8	[2][3][4]
Molecular Formula	C ₇ H ₁₂ O ₃	[1][2][3]
Molecular Weight	144.17 g/mol	[1][3]
Physical Form	Liquid	
Predicted Boiling Point	190.2 ± 33.0 °C	[1]
Predicted Density	1.232 ± 0.06 g/cm ³	[1]
Predicted pKa	14.73 ± 0.40	[1]
InChI Key	KFLCCZPFOPDGLN-KBTIHESUSA-N	
SMILES	<chem>CC1(CC(C1)O)C(=O)OC</chem>	[1][5]
Storage	Sealed in a dry, inert atmosphere at room temperature.	[1]

Stereoselective Synthesis: A Two-Step Approach

The synthesis of the trans isomer requires careful stereochemical control. A common and effective strategy involves a two-step sequence starting from the corresponding ketone: (1) a diastereoselective reduction to form the thermodynamically favored cis-alcohol, followed by (2) a stereochemical inversion of the hydroxyl group via a Mitsunobu reaction.

This approach is predicated on the principle that direct reduction of the ketone precursor often yields the cis isomer as the major product due to the steric hindrance of the geminal methyl and ester groups guiding the approach of the reducing agent. The subsequent Mitsunobu reaction provides a reliable method for achieving the necessary S_N2-type inversion to the desired trans product.



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Caption: General workflow for the stereoselective synthesis of the target compound.

Step 1: Diastereoselective Reduction of the Ketone Precursor

Principle: The first step involves the reduction of methyl 1-methyl-3-oxocyclobutane-1-carboxylate. To achieve high diastereoselectivity for the cis-alcohol, a sterically hindered hydride source is employed. Reagents like lithium tri-tert-butoxyaluminum hydride ($\text{LiAlH}(\text{OtBu})_3$) are ideal. The bulky tert-butoxy groups moderate the reactivity of the hydride and enhance selectivity, favoring attack from the less hindered face of the cyclobutanone ring, opposite to the C1-substituents.

Experimental Protocol:

- **Preparation:** To a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at $-78\text{ }^\circ\text{C}$ under an inert atmosphere (e.g., Argon), add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF dropwise.
- **Reaction:** Stir the mixture at $-78\text{ }^\circ\text{C}$ for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
- **Workup:** Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** The resulting crude cis-alcohol is typically of sufficient purity for the next step but can be further purified by silica gel chromatography if necessary.

Step 2: Mitsunobu Inversion to the trans-Alcohol

Principle: The Mitsunobu reaction facilitates the inversion of a secondary alcohol's stereocenter.^[6] The reaction proceeds via the activation of the cis-hydroxyl group with a combination of a phosphine (e.g., triphenylphosphine, PPh_3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an oxyphosphonium salt, an excellent leaving group. A suitable nucleophile, such as a carboxylate

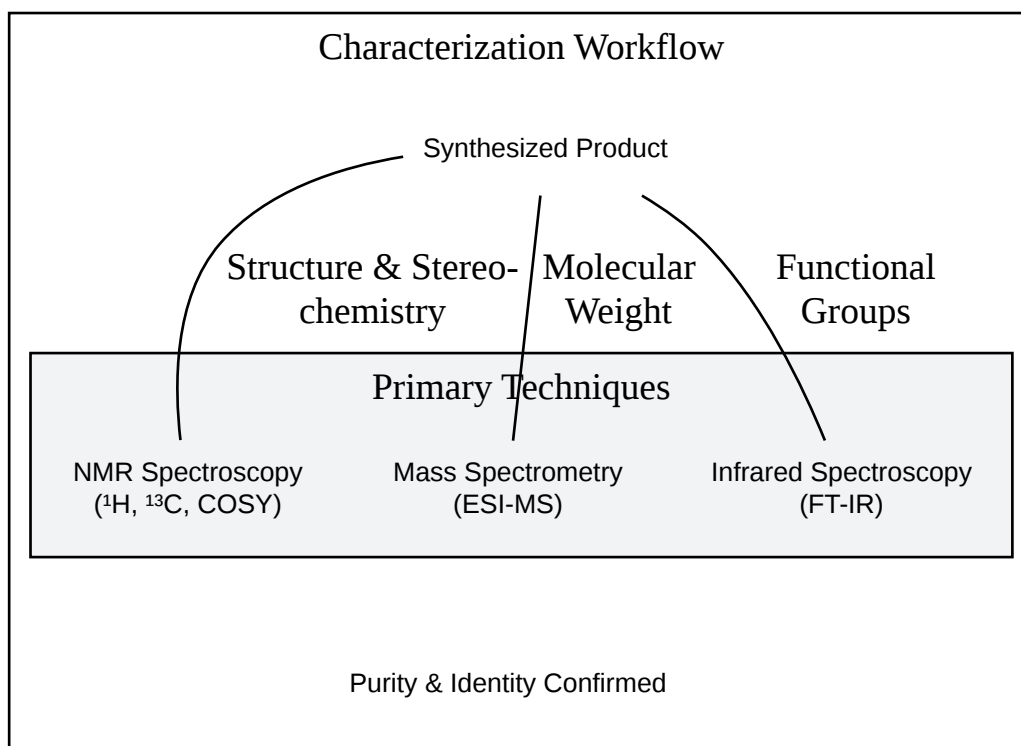
anion (from benzoic acid or p-nitrobenzoic acid), then displaces the activated hydroxyl group in an S_N2 reaction, leading to a complete inversion of stereochemistry. A final hydrolysis step removes the benzoate ester to yield the desired trans-alcohol.

Experimental Protocol:

- **Preparation:** To a solution of the crude cis-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.
- **Workup (Ester formation):** Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to isolate the intermediate trans-benzoate ester. The major byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be challenging to remove, sometimes requiring multiple chromatographic separations.
- **Hydrolysis:** Dissolve the purified trans-benzoate ester in methanol. Add a solution of potassium carbonate (K_2CO_3) or sodium methoxide (NaOMe) in methanol and stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
- **Final Workup and Purification:** Neutralize the mixture with a mild acid (e.g., 1M HCl) and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. The final product, **trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate**, is purified by silica gel column chromatography.

Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. The trans and cis isomers can be distinguished primarily through 1H NMR spectroscopy by analyzing the coupling constants between protons on the cyclobutane ring.^[1]



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